Cefditoren Pivoxil
Descripción general
Descripción
Cefditoren Pivoxil, also known as this compound, is a semi-synthetic cephalosporin antibiotic used for oral administration. It is a prodrug that is hydrolyzed by esterases during absorption, distributing the active drug, cefditoren, in the circulating blood. This compound is primarily used to treat mild to moderate infections caused by susceptible strains of microorganisms, including acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, cefditoren pivoxil is studied for its unique structure and reactivity. Researchers explore its synthesis, stability, and interactions with other compounds to develop new antibiotics with improved properties .
Biology
In biology, this compound is used to study bacterial resistance mechanisms and the effectiveness of cephalosporins against various bacterial strains. It serves as a model compound for understanding the interactions between antibiotics and bacterial cells .
Medicine
In medicine, this compound is used to treat bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. Clinical studies focus on its efficacy, safety, and pharmacokinetics in different patient populations .
Industry
In the pharmaceutical industry, this compound is manufactured and marketed as this compound. It is used in the development of new formulations and combination therapies to enhance its therapeutic effects .
Mecanismo De Acción
Target of Action
Spectracef, also known as cefditoren pivoxil, is a semi-synthetic cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) found in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall.
Mode of Action
Spectracef inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Spectracef is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .
Biochemical Pathways
The bactericidal activity of Spectracef results from the inhibition of cell wall synthesis via its affinity for PBPs . This leads to the weakening of the bacterial cell wall, causing cell lysis and death. The affected biochemical pathway is the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation.
Pharmacokinetics
Spectracef is a prodrug, which means it is inactive when ingested and is converted into its active form, cefditoren, in the body . This conversion is carried out by esterases during absorption . The drug is then distributed in the circulating blood as active cefditoren .
The absolute bioavailability of Spectracef is approximately 14% under fasting conditions and 16.1% when administered with a low-fat meal . Food increases the absorption of Spectracef, with a high-fat meal resulting in a 70% increase in mean AUC (Area Under the Curve) and a 50% increase in mean Cmax (maximum serum concentration) compared to administration in the fasted state .
Result of Action
The result of Spectracef’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it effective against a broad spectrum of gram-positive and gram-negative bacteria .
Action Environment
The efficacy and stability of Spectracef can be influenced by various environmental factors. For instance, the presence of food in the stomach can enhance the absorption of Spectracef, increasing its bioavailability . Additionally, the development of drug-resistant bacteria can reduce the effectiveness of Spectracef . Therefore, it is recommended to use Spectracef only to treat infections that are proven or strongly suspected to be caused by bacteria .
Safety and Hazards
Spectracef may cause serious side effects. These include severe stomach pain, diarrhea that is watery or bloody, pale or yellowed skin, dark colored urine, fever, confusion or weakness, a seizure (convulsions), fever, swollen glands, rash or itching, joint pain, or general ill feeling . It’s contraindicated in patients with carnitine deficiency or inborn errors of metabolism that may result in clinically significant carnitine deficiency . It’s also contraindicated in patients allergic to milk protein .
Análisis Bioquímico
Biochemical Properties
Spectracef interacts with various biomolecules in the body. Its primary mechanism of action involves inhibiting cell wall synthesis in bacteria by binding to penicillin-binding proteins (PBPs) . This interaction disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell death .
Cellular Effects
Spectracef has a significant impact on bacterial cells. It inhibits the synthesis of the bacterial cell wall, leading to cell death . This makes Spectracef effective against both gram-positive and gram-negative pathogens .
Molecular Mechanism
The molecular mechanism of Spectracef involves its interaction with PBPs. These proteins are essential for cell wall synthesis in bacteria. By binding to these proteins, Spectracef inhibits the final transpeptidation step of peptidoglycan synthesis, disrupting the bacterial cell wall and leading to cell death .
Temporal Effects in Laboratory Settings
Spectracef does not accumulate in plasma following twice-daily administration to subjects with normal renal function . Less than dose-proportional increases in maximal plasma concentrations and area under the concentration-time curve were observed at doses of 400 mg and above .
Dosage Effects in Animal Models
In acute animal toxicity studies, Spectracef did not exhibit any health effects of concern when tested at the limit oral doses of 5100 mg/kg in rats and up to 2000 mg/kg in dogs .
Metabolic Pathways
Spectracef is a prodrug that is hydrolyzed by esterases during absorption . The drug is then distributed in the circulating blood as active cefditoren .
Transport and Distribution
Following oral administration, Spectracef is absorbed from the gastrointestinal tract and hydrolyzed to cefditoren by esterases . The drug is then distributed in the circulating blood . The mean volume of distribution at steady state of cefditoren is 9.3 ± 1.6 L .
Subcellular Localization
As an antibiotic, Spectracef does not have a specific subcellular localization within human cells. Its primary site of action is the bacterial cell wall, where it binds to PBPs and inhibits cell wall synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cefditoren pivoxil is synthesized through a multi-step process involving the formation of the cephalosporin core structure, followed by the addition of various functional groups to enhance its antibacterial activity and oral bioavailability. The synthetic route typically involves:
- Formation of the β-lactam ring.
- Introduction of the aminothiazole group to enhance activity against Gram-negative organisms.
- Addition of the methylthiazole group to enhance activity against Gram-positive organisms.
- Incorporation of the methoxyimino group for stability against β-lactamases.
- Attachment of the pivoxil ester group to improve oral bioavailability .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials and reagents.
- Optimization of reaction conditions such as temperature, pressure, and pH.
- Implementation of purification techniques like crystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cefditoren pivoxil undergoes several types of chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed by esterases to release the active cefditoren.
Oxidation and Reduction: These reactions can modify the functional groups on the cephalosporin core, affecting its antibacterial activity.
Substitution: Functional groups on the cephalosporin core can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Esterases: For hydrolysis of the prodrug.
Oxidizing and Reducing Agents: For modifying functional groups.
Substituting Agents: For introducing new functional groups.
Major Products Formed
The major product formed from the hydrolysis of this compound is the active drug, cefditoren. Other derivatives can be formed through oxidation, reduction, and substitution reactions, each with varying degrees of antibacterial activity .
Comparación Con Compuestos Similares
Similar Compounds
Cefpodoxime: Another third-generation cephalosporin with similar antibacterial activity.
Cefdinir: Known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Uniqueness of Cefditoren Pivoxil
This compound is unique due to its high oral bioavailability and stability against β-lactamases. Its broad-spectrum activity makes it effective against a wide range of bacterial pathogens, including those resistant to other antibiotics. The presence of the pivoxil ester group enhances its absorption and distribution in the body, making it a valuable option for treating bacterial infections .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway of Spectracef involves the condensation of 7-aminocephalosporanic acid (7-ACA) with (6R,7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (Cefditoren pivoxil) to form Cefditoren. The Cefditoren is then hydrolyzed to form the active ingredient, Cefditoren pivoxil hydrochloride.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "(6R,7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (Cefditoren pivoxil)" ], "Reaction": [ "Condensation of 7-ACA with Cefditoren pivoxil in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form Cefditoren.", "Hydrolysis of Cefditoren pivoxil using hydrochloric acid (HCl) to form Cefditoren pivoxil hydrochloride." ] } | |
The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |
Número CAS |
117467-28-4 |
Fórmula molecular |
C25H28N6O7S3 |
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6+,30-16+/t17-,21-/m1/s1 |
Clave InChI |
AFZFFLVORLEPPO-BFQXLQLQSA-N |
SMILES isomérico |
CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
SMILES canónico |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Apariencia |
Off-White to Pale Yellow Solid |
melting_point |
127-129 °C 127 - 129 °C |
117467-28-4 | |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Solubilidad |
Soluble at levels equal to < 0.1 mg/mL. 4.41e-02 g/L |
Sinónimos |
(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester CDTR-PI cefditoren pivoxil ME 1207 ME-1207 Spectracef |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.